{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(3-methylphenyl)piperazin-1-yl]methanone
Description
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Properties
IUPAC Name |
[5-(2-fluoroanilino)-2H-triazol-4-yl]-[4-(3-methylphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O/c1-14-5-4-6-15(13-14)26-9-11-27(12-10-26)20(28)18-19(24-25-23-18)22-17-8-3-2-7-16(17)21/h2-8,13H,9-12H2,1H3,(H2,22,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWFHAAQGAIGDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=NNN=C3NC4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors, which could suggest a similar behavior for this compound.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may affect a variety of biochemical pathways.
Biological Activity
The compound {5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(3-methylphenyl)piperazin-1-yl]methanone represents a novel class of triazole derivatives that have gained attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C16H17F2N5O
- Molecular Weight : 329.34 g/mol
- IUPAC Name : 5-(2-fluorophenylamino)-N-[4-(3-methylphenyl)piperazin-1-yl]methanone
These structural elements contribute to its unique biological properties, particularly its interaction with various biological targets.
Antimicrobial Activity
Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, the compound was tested against various bacterial strains and fungi. The Minimum Inhibitory Concentrations (MICs) were determined using standard protocols.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 4 |
These results suggest that the compound possesses potent antimicrobial activity, particularly against Candida species, which are often resistant to conventional antifungal treatments .
Anticancer Activity
The anticancer potential of triazole derivatives has been a significant area of research. The compound was evaluated for its cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10.5 |
| HCT116 | 15.2 |
The IC50 values indicate that the compound exhibits promising anticancer activity, with lower values suggesting higher potency against these cell lines . Additionally, docking studies revealed that the compound interacts effectively with key enzymes involved in cancer proliferation pathways.
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and receptors involved in microbial resistance and cancer progression. For example, it has been shown to inhibit lanosterol 14α-demethylase, an enzyme critical for fungal sterol biosynthesis, similar to established antifungal agents like fluconazole .
Case Studies
- Antifungal Efficacy : A study conducted on a series of triazole derivatives including our compound showed superior antifungal activity compared to fluconazole against resistant strains of Candida albicans. The study highlighted that modifications in the triazole ring significantly enhanced efficacy .
- Anticancer Screening : Another investigation into the anticancer properties demonstrated that compounds structurally similar to this compound exhibited significant growth inhibition in both MCF-7 and HCT116 cell lines. The results suggested a correlation between structural modifications and increased cytotoxicity .
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to {5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(3-methylphenyl)piperazin-1-yl]methanone exhibit significant activity against various bacterial strains and fungi. For example, studies show that triazole derivatives can inhibit the growth of pathogenic microorganisms by interfering with their metabolic pathways.
Anticancer Properties
The compound has shown promising results in anticancer studies. Triazoles are known to induce apoptosis in cancer cells and inhibit tumor growth. In vitro assays have demonstrated that derivatives of this compound can effectively reduce cell viability in various cancer cell lines, including breast, lung, and colon cancers. For instance, one study reported that triazole-based compounds exhibited percent growth inhibitions ranging from 50% to 90% against different cancer cell lines .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of triazole derivatives. These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. This activity is particularly relevant in the treatment of chronic inflammatory diseases such as arthritis and inflammatory bowel disease .
Case Study 1: Anticancer Activity Assessment
A comprehensive study was conducted to evaluate the anticancer effects of various triazole derivatives on breast cancer cell lines (MCF7). The results indicated that specific substitutions on the triazole ring significantly enhanced cytotoxicity compared to non-substituted analogs .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on assessing the antimicrobial activity of triazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The study found that modifications at the 2-position of the phenyl ring improved antibacterial activity significantly.
Q & A
Q. What are the common synthetic routes for synthesizing {5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(3-methylphenyl)piperazin-1-yl]methanone?
The synthesis typically involves multi-step protocols:
- Triazole core formation : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring, using 2-fluoroaniline derivatives and propargyl precursors .
- Piperazine coupling : The piperazine moiety (e.g., 4-(3-methylphenyl)piperazine) is introduced via nucleophilic acyl substitution or amide bond formation under reflux conditions with dichloromethane or DMF as solvents .
- Final assembly : The triazole and piperazine units are linked via a ketone bridge using coupling agents like EDC/HOBt .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : , , and -NMR confirm regiochemistry of the triazole ring and substituent positions .
- Mass spectrometry (HRMS) : Validates molecular weight and purity (>95% by LC-MS) .
- X-ray crystallography : For unambiguous structural confirmation. SHELXL ( ) is widely used for refinement, requiring high-quality single crystals grown via vapor diffusion .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound?
Key factors include:
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity in coupling steps, while dichloromethane minimizes side reactions in triazole formation .
- Catalyst systems : Cu(I) catalysts (e.g., CuI) with ligands like TBTA improve CuAAC efficiency (yields >80%) .
- Temperature control : Low temperatures (0–5°C) during sensitive steps (e.g., acylation) prevent decomposition .
Q. How should researchers address contradictions in reported biological activity data for this compound?
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., ATP-based viability assays vs. apoptosis markers) and cell lines (e.g., HepG2 vs. HEK293) .
- Purity thresholds : Impurities >2% (e.g., unreacted intermediates) can skew results. Use preparative HPLC for >99% purity .
- Pharmacokinetic factors : Differences in metabolic stability (e.g., CYP450 interactions) may explain in vitro/in vivo mismatches .
Q. What computational strategies are effective for predicting target interactions?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., serotonin or dopamine receptors due to the piperazine motif). Validate with free energy calculations (MM/GBSA) .
- MD simulations : GROMACS or AMBER can assess stability of ligand-receptor complexes over 100-ns trajectories, focusing on key residues (e.g., Asp116 in 5-HT) .
Q. How can structure-activity relationship (SAR) studies guide further optimization?
- Triazole modifications : Replace the 2-fluorophenyl group with electron-withdrawing substituents (e.g., Cl, CF) to enhance metabolic stability .
- Piperazine substitutions : Introduce bulky groups (e.g., 4-cyclopentyl) to improve selectivity for CNS targets .
- Ketone bioisosteres : Replace the methanone with a sulfone or amide to modulate solubility and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
